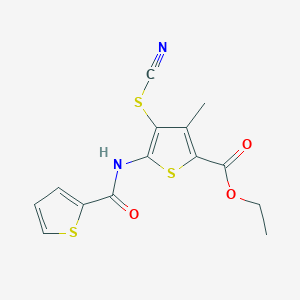

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

説明

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes

準備方法

The synthesis of Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

Formation of the Thiophene Core: : The thiophene ring is constructed using methods such as the Gewald synthesis, which involves the reaction of ketones with elemental sulfur and ammonium acetate.

Introduction of the Methyl Group: : The methyl group at the 3-position is introduced through a Friedel-Crafts alkylation reaction.

Attachment of the Thiocyanato Group: : The thiocyanato group at the 4-position is introduced using reagents like thiocyanogen or potassium thiocyanate under specific reaction conditions.

Introduction of the Carboxamido Group: : The carboxamido group at the 5-position is introduced through a reaction with thiophene-2-carboxylic acid and an appropriate coupling agent.

Esterification: : Finally, the esterification step is performed to introduce the ethyl ester group at the 2-position using ethanol and an acid catalyst.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

化学反応の分析

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the thiocyanato group.

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles under specific conditions.

Coupling Reactions: : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include various acids, bases, oxidizing agents, and transition metal catalysts. Major products formed from these reactions include sulfoxides, sulfones, reduced thiocyanates, and biaryl compounds.

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and bacterial infections.

Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: : It finds applications in the development of new chemical processes and products, including dyes, pigments, and agrochemicals.

作用機序

The mechanism by which Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific biological system and the desired outcome.

類似化合物との比較

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include other thiophene derivatives such as:

Ethyl 3-methylthiophene-2-carboxylate

Ethyl 4-thiocyanatethiophene-2-carboxylate

Ethyl 5-(thiophene-2-carboxamido)thiophene-2-carboxylate

These compounds share the thiophene core but differ in the presence and position of functional groups, leading to variations in their chemical properties and applications.

生物活性

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with various nucleophiles. The general procedure includes:

- Starting Materials : Thiophene derivatives and appropriate electrophiles.

- Reaction Conditions : The reaction is often conducted in a solvent such as DMF (dimethylformamide) at elevated temperatures.

- Purification : The product is purified through recrystallization techniques.

Yield and Characterization : The compound is characterized using spectroscopic methods such as NMR and IR, confirming the presence of functional groups indicative of its structure.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

These results suggest that the compound has a promising profile as an anticancer agent, with lower IC50 values indicating higher potency.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

The presence of the thiocyanate group is believed to enhance its antimicrobial activity by disrupting bacterial cell membranes.

Antiviral Activity

Research has shown that thiophene derivatives can exhibit antiviral properties. This compound was tested for its efficacy against viral infections.

The antiviral activity is attributed to the structural motifs present in the compound, which may interfere with viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene-based compounds. Key factors influencing activity include:

- Substituents : The nature and position of substituents on the thiophene ring significantly affect potency.

- Functional Groups : The presence of thiocyanate and carboxamide groups enhances biological activity.

- Molecular Geometry : The three-dimensional arrangement impacts interaction with biological targets.

Case Studies

- Study on Anticancer Efficacy : A study evaluated various thiophene derivatives, including this compound, against multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Q & A

Q. Basic: What synthetic routes are commonly employed to synthesize Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate, and what key steps ensure functional group integrity?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Thiophene Formation : Start with a thiophene ring modified with ester and amino groups (e.g., ethyl 3-amino-thiophene-2-carboxylate derivatives) .

Thiocyanate Introduction : React the amino group with thiophosgene (Cl₂C=S) in dry chloroform under reflux to form the thiocyanato (-SCN) group. This step requires inert conditions to avoid hydrolysis .

Amide Coupling : Introduce the thiophene-2-carboxamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amino-thiophene intermediate and thiophene-2-carboxylic acid .

Critical Parameters :

- Solvent Choice : Anhydrous solvents (e.g., chloroform, DMF) prevent side reactions.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and purity.

Q. Advanced: How can reaction conditions be optimized to improve the yield of the thiocyanato functionalization step?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Triethylamine (TEA) enhances reactivity by scavenging HCl byproducts during thiophosgene reactions .

- Temperature Control : Reflux at 60–70°C balances reaction rate and side-product minimization.

- Stoichiometry : A 1.2:1 molar ratio of thiophosgene to amino precursor ensures complete conversion .

Data-Driven Approach :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Thiophosgene Ratio | 1.2–1.5 eq | ↑ Yield by 15% |

| Reaction Time | 5–6 hours | Prevents decomposition |

| Solvent | Dry Chloroform | ↓ Hydrolysis |

Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves spatial arrangement of substituents. Use SHELX programs for refinement, ensuring R-factor < 0.05 for high confidence .

Example : In a related compound (), X-ray data revealed a dihedral angle of 2.0° between the thiophene ring and ester group, critical for assessing planarity.

Q. Advanced: How should researchers resolve discrepancies between X-ray diffraction data and computational modeling results for this compound?

Methodological Answer:

Cross-Validation :

- Compare experimental (X-ray) bond lengths/angles with density functional theory (DFT) calculations.

- Use software like Gaussian or ORCA for geometry optimization .

Error Analysis :

- Check for crystal packing effects in X-ray data that may distort gas-phase DFT results.

- Re-refine X-ray data using SHELXL to exclude outliers .

Case Study : A study on ethyl 3-bromo-4-cyano-thiophene () reconciled DFT and crystallographic data by adjusting torsional parameters in the computational model.

Q. Basic: What in vitro assays are suitable for evaluating the biological activity of this compound, based on structural analogs?

Methodological Answer:

- Anticancer Screening :

- Antimicrobial Testing :

Key Consideration : Include a methylthiazolyldiphenyl-tetrazolium (MTT) negative control to rule out thiophene-induced cytotoxicity artifacts.

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

Functional Group Modifications :

- Replace the ethyl ester with a methyl or benzyl group to alter lipophilicity (logP) and bioavailability .

- Substitute the thiocyanato group with isothiocyanate (-NCS) to test electrophilicity impacts on target binding .

Pharmacophore Mapping :

- Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxamido group) .

SAR Example :

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | None | 45.2 |

| Methyl Ester Analog | Ethyl → Methyl | 32.7 |

| NCS Derivative | -SCN → -NCS | 28.9 |

Q. Basic: What analytical strategies ensure purity and reproducibility in synthesizing this compound?

Methodological Answer:

- Chromatography :

- Mass Spectrometry :

- High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out byproducts .

Protocol : Recrystallize from ethanol/water (3:1) to remove unreacted thiophosgene or amine precursors .

Q. Advanced: How can researchers address low yields in the final amide coupling step?

Methodological Answer:

- Coupling Reagent Optimization :

- Test DCC, EDC, or HATU with HOAt for activation efficiency .

- Solvent Effects :

- Use DMF or THF to improve carboxylate activation.

- Microwave Assistance :

- Apply microwave irradiation (50–80°C, 30 min) to accelerate coupling .

Troubleshooting Table :

| Issue | Solution | Yield Improvement |

|---|---|---|

| Incomplete Activation | Switch to HATU/HOAt | +20% |

| Solvent Polarity | Use DMF instead of THF | +15% |

特性

IUPAC Name |

ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S3/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAFEMZREVMSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)SC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。